molecular formula C8H12F2N2O2 B13403578 1,1'-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) CAS No. 84349-94-0

1,1'-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one)

Cat. No.: B13403578
CAS No.: 84349-94-0
M. Wt: 206.19 g/mol
InChI Key: JXTUENKFYZDENJ-UHFFFAOYSA-N
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Description

1,1'-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) is a fluorinated piperazine-based compound offered as a high-purity chemical intermediate for research and development purposes. Piperazine scaffolds are of significant interest in medicinal chemistry and drug discovery . The piperazine ring is a privileged structure found in a wide range of therapeutic agents, contributing to pharmacokinetic properties and molecular recognition . The presence of the fluorinated carbonyl groups in this bis-keto derivative makes it a versatile building block for the synthesis of more complex molecules. Researchers can utilize this compound to develop novel chemical entities, particularly in constructing potential pharmacologically active compounds . The specific incorporation of fluorine atoms is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability. This product is intended for use in laboratory research as a key synthetic intermediate. It is strictly for professional use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research purposes only.

Properties

CAS No.

84349-94-0

Molecular Formula

C8H12F2N2O2

Molecular Weight

206.19 g/mol

IUPAC Name

2-fluoro-1-[4-(2-fluoroacetyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C8H12F2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2

InChI Key

JXTUENKFYZDENJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CF)C(=O)CF

Origin of Product

United States

Preparation Methods

Synthesis of 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one)

A common method involves reacting piperazine with two equivalents of chloroacetyl chloride in the presence of a base such as anhydrous potassium carbonate (K$$2$$CO$$3$$). This reaction is a crucial step in synthesizing bis(thieno[2,3-b]pyridines) connected to a piperazine ring via carbonyl groups.

General Procedure for the Synthesis of Sodium 2-(4-(3-amino-4-alkyl-6-phenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-1-( p-arylamino)ethen-1-olate Derivatives

To synthesize these derivatives, N-(aryl)acetamide is heated at reflux with sodium ethoxide in ethanol for 2 hours. The resulting solid is collected on heating.

General Procedure for the Synthesis of 2-(3-Amino-4-alkyl-6-phenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy- N-arylacetamide Derivatives

Reacting N-(aryl)acetamide with potassium carbonate in ethanol at reflux for 2 hours yields these derivatives. The mixture is cooled, the solvent evaporated, and the solid residue is recrystallized from dimethylformamide (DMF).

Synthesis of 2,2'-((Piperazine-1,4-diylbis(2-oxoethane-2,1-diyl))bis(sulfanediyl))bis(4-alkyl-6-phenylnicotinonitrile)

This synthesis involves adding a 2-mercapto-4,6-disubstituted nicotinonitrile to 1,1'-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) in ethanol with triethylamine (TEA). The reaction mixture is heated at reflux for 3 hours, and the solid obtained upon cooling is filtered off and recrystallized from ethanol/DMF to yield the title compounds.

Synthesis of 4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one and 5,5'-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)

These compounds are synthesized by reacting 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine.

Procedure: To a solution of piperazine (86 mg, 1 mmol) in methanol (10 mL), 4,5-dichloro-1,2-dithiol-3-one (94 mg, 0.5 mmol) in methanol (5 mL) is added. The reaction mixture is stirred for 30 minutes at room temperature. The solvent is distilled, and the residue is treated with water (10 mL) and extracted with dichloromethane (2 × 20 mL). Combined organic extracts are washed with brine and dried with magnesium sulfate (MgSO$$_4$$). The solvent is removed, and the residue is treated with water, filtered, washed with water (5 mL) and dried to yield 98 mg (83%) of the product as a yellow solid with a melting point of 90–92 °C.

Table 1. Optimization of the Synthesis

Entry Solvent Piperazine (equiv) Et$$_3$$N (equiv) Temperature, °C Time, h Yield, %
2
1 MeOH 2 0 25 0.5 85
2 MeOH 1.5 0 65 1 71
3 MeOH 0.5 2 25 6 33
4 MeOH 0.5 2 65 2 0
5 MeCN 0.5 2 81 1 0

Chemical Reactions Analysis

Types of Reactions

1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluoroethanone groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium ethoxide or potassium tert-butoxide in ethanol can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution reactions: Products include derivatives with different functional groups replacing the fluoroethanone moieties.

    Oxidation and reduction: Products vary depending on the specific oxidizing or reducing agents used.

Scientific Research Applications

1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The fluoroethanone groups can form covalent bonds with target proteins, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Chloro and Bromo Derivatives: These halogenated analogs are synthesized via nucleophilic substitution reactions between piperazine and chloro-/bromoacetyl chloride. They exhibit high yields (74–79% for Cl, 69–71% for Br) and serve as versatile intermediates for thienopyridine hybrids with antitumor, antiviral, and anti-inflammatory activities .
  • Fluoro Substitution: Fluorine’s electronegativity and small atomic radius may enhance metabolic stability and bioavailability compared to Cl/Br analogs.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physicochemical Data
Property 2-Chloroethanone Derivative 2-Bromoethanone Derivative 2-Fluoroethanone Derivative (Inferred)
Log P (Lipophilicity) 1.2–1.5 1.8–2.1 Predicted: 0.9–1.3
Solubility Moderate in DMF, ethanol Low in water, high in DMF Predicted: Enhanced aqueous solubility
Bioactivity Antitumor (IC₅₀: 5–20 μM) Imaging agent precursors Potential CNS/anticancer applications

Key Insights :

  • Biological Activity : Chloro derivatives exhibit antitumor activity by inhibiting cancer stem cell proliferation , while bromo analogs are precursors for radioligands in brain imaging . The fluoro variant may combine these traits with improved pharmacokinetics.

Biological Activity

1,1'-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,1'-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) can be represented as follows:

C8H12F2N2O2\text{C}_8\text{H}_{12}\text{F}_2\text{N}_2\text{O}_2

This structure indicates the presence of piperazine and fluoroethanone moieties, which are crucial for its biological activity.

Research indicates that compounds containing piperazine derivatives often exhibit diverse pharmacological properties. The mechanisms of action typically involve:

  • Cholinergic Modulation : Some studies suggest that piperazine derivatives can act as acetylcholinesterase (AChE) inhibitors, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
  • Tyrosinase Inhibition : A related class of compounds has shown efficacy as tyrosinase inhibitors, which are beneficial in treating skin conditions related to melanin production. This inhibition can lead to reduced pigmentation in conditions like melasma .

Case Studies and Research Findings

Several studies have investigated the biological activity of related piperazine compounds:

  • Acetylcholinesterase Inhibition :
    • A study synthesized various piperazine derivatives and evaluated their AChE inhibitory activity. Some derivatives demonstrated significant inhibition compared to standard drugs like neostigmine, indicating potential for treating cognitive disorders .
  • Anti-Melanogenic Effects :
    • Another investigation focused on the design of compounds with the piperazine backbone for use as tyrosinase inhibitors. One compound showed an IC50 value of 0.96 μM against tyrosinase, outperforming kojic acid (IC50 = 17.76 μM). This suggests strong potential for cosmetic applications in reducing hyperpigmentation .

Comparative Efficacy Table

Compound NameTarget ActivityIC50 Value (μM)Reference
1,1'-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one)AChE InhibitionNot Specified
Piperazine Derivative 1AChE Inhibition<10
Piperazine-Based Tyrosinase InhibitorTyrosinase Inhibition0.96
Kojic AcidTyrosinase Inhibition17.76

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1'-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one), and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. Piperazine reacts with 2-fluoroacetyl chloride in DMF or THF at 0–5°C using TEA as a base. Reaction completion is monitored by LC-MS, followed by aqueous workup and purification via reverse-phase HPLC. Optimization involves adjusting stoichiometry (e.g., 1.1–1.5 equivalents of acylating agent) and temperature control to minimize side products .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 or CDCl3_3 identify characteristic peaks (e.g., piperazine N–CH2_2 at δ 3.4–3.6 ppm; fluorinated carbonyl at ~170 ppm in 13C^{13}C).
  • LC-MS : Monitors molecular ion peaks (e.g., [M+H]+^+ at m/z 245.2) and retention times (e.g., 0.53–0.60 min under 5–95% acetonitrile gradient).
  • Elemental Analysis : Validates C, H, N content within ±0.3% of theoretical values .

Q. What crystallographic methods are used to determine its molecular structure?

  • Methodology : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) with SHELX software for refinement. Key parameters include space group (e.g., monoclinic P21/cP2_1/c), unit cell dimensions (e.g., a=4.1183(15)a = 4.1183(15) Å, b=9.787(4)b = 9.787(4) Å), and anisotropic displacement parameters. Hydrogen atoms are placed in calculated positions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in piperazine rings).
  • 2D NMR (COSY, HSQC) : Confirm connectivity and assign overlapping signals.
  • DFT Calculations : Compare experimental 1H^1H shifts with computed values (B3LYP/6-31G* level) to identify conformational isomers .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Methodology :

  • Solvent Optimization : Replace DMF with THF to reduce viscosity and improve mixing.
  • Slow Addition of Reagents : Control exothermicity using syringe pumps.
  • In Situ Monitoring : Use FTIR to track acyl chloride consumption and adjust stoichiometry dynamically .

Q. How does the compound interact with biological targets, and what structural modifications enhance activity?

  • Methodology :

  • Molecular Docking : Simulate binding to HCV helicase (PDB: 3K4H) to identify critical interactions (e.g., fluoroketone H-bonding with Arg161).
  • SAR Studies : Introduce substituents (e.g., chloro, indole) at the piperazine N-atoms and measure antiviral IC50_{50} values. Hybrid molecules (e.g., bis-1,4-dihydropyridines) show improved potency via dual-target engagement .

Q. What challenges arise in resolving high-resolution crystal structures, and how are they addressed?

  • Methodology :

  • Twinned Data : Use SHELXL's TWIN/BASF commands for refinement.
  • Disorder Modeling : Apply PART/SUMP restraints for flexible fluoroketone moieties.
  • Validation : Check Rint_{\text{int}} (<0.05) and completeness (>99%) to ensure data quality .

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